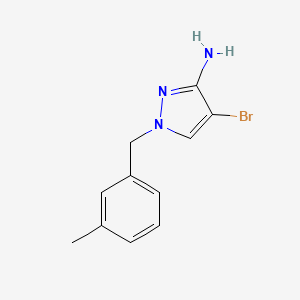

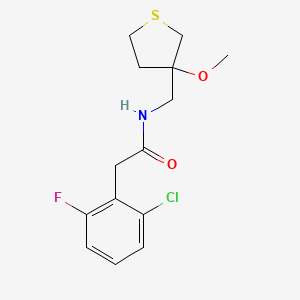

4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine analogs, often involves strategies that enable the introduction of the bromo and methylbenzyl groups into the pyrazole core. For instance, Tamer et al. (2016) detailed the synthesis of a closely related pyrazole derivative, demonstrating the application of X-ray diffraction for structural characterization and employing FT-IR, UV–Vis, and NMR spectroscopies for spectral analysis. The synthesis approach could be adapted for 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine, highlighting the relevance of experimental and theoretical methods to confirm structural and spectral properties (Ö. Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine has been extensively studied using X-ray crystallography, providing insights into their crystal packing and intermolecular interactions. The stability of these structures can be indicated by negative HOMO and LUMO energies, and a small energy gap between these orbitals suggests intramolecular charge transfer capabilities, relevant for understanding the compound's optical and electronic properties (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that modify their properties and potential applications. For example, the reactivity towards nucleophilic substitution reactions can be a pathway to introduce different functional groups, enhancing their utility in organic synthesis and potential applications in materials science. Moreover, the presence of electron-donating groups can be inferred from chemical hardness parameters, which also suggest the compound's reactivity and interaction with other molecules (Ö. Tamer et al., 2016).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Antibacterial Activity

Pyrazole Schiff bases, including derivatives similar to 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine, have been synthesized and characterized, showing significant applications in the creation of supramolecular architectures. These compounds demonstrate intricate molecular interactions such as hydrogen bonds and π-stacking, forming supramolecular layers. This structural organization is critical in enhancing molecular assembly stability. Moreover, these compounds exhibit promising antibacterial activities, especially against C. albicans and Gram-negative bacteria, making them potential candidates as antibacterial agents (Feng et al., 2018).

Synthesis and Molecular Studies

4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine and its related compounds have been synthesized using various methodologies, highlighting their versatility in chemical synthesis. The compounds' structural characterizations have been performed using methods like X-ray diffraction, offering insights into their molecular structures. These studies also delve into the compounds' spectroscopic properties and nonlinear optical studies, revealing their potential in applications like optical materials. The stability of these molecules is evidenced by their molecular orbital energies, and their electron-donating capacities are indicated by parameters like chemical hardness (Tamer et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Bromo(hetero)arenes are valuable starting materials for further functionalization, for instance via metalation reactions or transition-metal-catalyzed cross-coupling reactions . This suggests that “4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine” could potentially be used as a starting material for the synthesis of other complex organic compounds.

Eigenschaften

IUPAC Name |

4-bromo-1-[(3-methylphenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORUZMIUFOFHOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

amine](/img/structure/B2498625.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)